molecular formula C8H4ClF3N2O B1415109 5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 1092352-68-5

5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B1415109
CAS No.: 1092352-68-5
M. Wt: 236.58 g/mol
InChI Key: ASIAROODYAVYRI-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile is a substituted pyridine derivative featuring a hydroxyl group at position 2, a methyl group at position 6, a trifluoromethyl group at position 4, and a chlorine atom at position 5. The nitrile group at position 3 enhances its utility as a synthetic intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name

5-chloro-6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2O/c1-3-6(9)5(8(10,11)12)4(2-13)7(15)14-3/h1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIAROODYAVYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=O)N1)C#N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137227
Record name 5-Chloro-1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-68-5
Record name 5-Chloro-1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile involves several steps. One common method includes the reaction of 5-chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)pyridine with cyanogen bromide under basic conditions. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, as it can improve the bioavailability of therapeutic agents .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • Hydroxyl vs. Chlorine at Position 2 : The target compound’s hydroxyl group enhances hydrogen bonding and aqueous solubility compared to the 2-chloro analog (e.g., 5-Bromo-2-chloro-...), which is more lipophilic and reactive in cross-coupling reactions .
  • Bromine vs. Chlorine at Position 5 : Bromine’s larger atomic radius and polarizability increase molecular weight and may improve halogen bonding in protein-ligand interactions, but chlorine offers cost efficiency in synthesis .
  • Methyl vs.

Trifluoromethyl Group Contributions

The trifluoromethyl group at position 4 is conserved across all analogs, suggesting its critical role in enhancing electron-withdrawing effects and resistance to oxidative metabolism, a common strategy in fluorinated drug design .

Biological Activity

5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C13H11ClF3N5O
  • SMILES : FC(F)(F)C1=CC(NC(NC2=NC(O)=CC(C)=N2)=N)=CC=C1Cl

This compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological properties. The specific biological activities of this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines.
  • Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group may enhance the inhibition of specific enzymes involved in cancer progression.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into potential effects and mechanisms.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.054Apoptosis induction via caspase activation
Compound BHeLa0.048Inhibition of tubulin polymerization
Compound CA5494.1Cell cycle arrest at G2/M phase

The mechanisms by which this compound exerts its biological effects may involve:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells.
  • Inhibition of Tubulin Polymerization : This mechanism disrupts microtubule dynamics, which is critical for cell division and proliferation.

Research Findings

Recent studies have highlighted the structural activity relationships (SARs) associated with trifluoromethyl-containing compounds. For instance, a review indicated that modifications at specific positions on the nicotinonitrile scaffold can significantly alter biological efficacy. The introduction of a trifluoromethyl group has been linked to increased potency against various cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile

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